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Compound of Interest

Compound Name: 1,3-Dihydroimidazol-2-one

Cat. No.: B031500 Get Quote

A comprehensive guide to the 1H and 13C NMR spectral analysis of 1,3-Dihydroimidazol-2-
one (also known as Ethyleneurea or 2-Imidazolidinone), with a comparative analysis against its

methylated analog, 1,3-Dimethyl-2-imidazolidinone. This guide is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis.

Comparative NMR Spectral Data
The following table summarizes the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral

data for 1,3-Dihydroimidazol-2-one and a common alternative, 1,3-Dimethyl-2-

imidazolidinone. The data is presented to facilitate a clear comparison of their chemical shifts

(δ), which reflect the electronic environment of the nuclei.
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Compound Nucleus
Chemical Shift (δ)
ppm

Multiplicity

1,3-Dihydroimidazol-

2-one
1H 3.43 Singlet

1H 5.45 Singlet

13C 41.5 -

13C 161.9 -

1,3-Dimethyl-2-

imidazolidinone
1H 2.62 Singlet

1H 3.00 Singlet

13C 30.8 -

13C 48.9 -

13C 164.2 -

Experimental Protocols
A standard protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules

like 1,3-Dihydroimidazol-2-one is provided below.

Instrumentation:

A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 400

MHz or higher.

Standard 5 mm NMR tubes.

Sample Preparation:

Weigh approximately 5-10 mg of the analyte (1,3-Dihydroimidazol-2-one or its analog).

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d

(CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent should be based on the
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solubility of the compound and should not have signals that overlap with the analyte's

signals.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

Transfer the solution to an NMR tube.

1H NMR Spectroscopy Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic

compounds.

Temperature: Room temperature (e.g., 298 K).

13C NMR Spectroscopy Acquisition Parameters:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments).

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of

13C, a larger number of scans (e.g., 128 to 1024) is required.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.

Decoupling: Broadband proton decoupling is applied during acquisition to simplify the

spectrum to singlets for each unique carbon atom.
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually or automatically.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants (if any) to elucidate the

molecular structure.

Visualization of NMR Signal Relationships
The following diagrams illustrate the chemical structures and the corresponding NMR signals

for 1,3-Dihydroimidazol-2-one and its methylated analog.

1,3-Dihydroimidazol-2-one Structure and NMR Signals

Chemical Structure

NMR Signals

1H: 3.43 ppm (s, 4H, CH2)Methylene Protons

1H: 5.45 ppm (s, 2H, NH)Amide Protons

13C: 41.5 ppm (CH2)

Methylene Carbons

13C: 161.9 ppm (C=O)

Carbonyl Carbon
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Caption: Correlation of the chemical structure of 1,3-Dihydroimidazol-2-one with its 1H and

13C NMR signals.

1,3-Dimethyl-2-imidazolidinone Structure and NMR Signals

Chemical Structure

NMR Signals

1H: 2.62 ppm (s, 6H, CH3)Methyl Protons

1H: 3.00 ppm (s, 4H, CH2)Methylene Protons

13C: 30.8 ppm (CH3)
Methyl Carbons

13C: 48.9 ppm (CH2)

Methylene Carbons

13C: 164.2 ppm (C=O)

Carbonyl Carbon

Click to download full resolution via product page

To cite this document: BenchChem. [1H and 13C NMR spectral analysis of 1,3-
Dihydroimidazol-2-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031500#1h-and-13c-nmr-spectral-analysis-of-1-3-
dihydroimidazol-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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